
(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester
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Overview
Description
(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure It is characterized by the presence of a chloro group, a formyl group, a methoxy group, and a carbamic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by formylation and methoxylation reactions. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is (4-Chloro-2-carboxy-5-methoxy-phenyl)-carbamic acid tert-butyl ester.
Reduction: The major product is (4-Chloro-2-hydroxymethyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester.
Substitution: The major products depend on the nucleophile used but typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may enhance the compound’s solubility and bioavailability, while the chloro group can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid methyl ester
- (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid ethyl ester
- (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid isopropyl ester
Uniqueness
Compared to its similar compounds, (4-Chloro-2-formyl-5-methoxy-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group. This group can provide steric hindrance, potentially affecting the compound’s reactivity and interaction with biological targets. Additionally, the tert-butyl group can enhance the compound’s stability and resistance to hydrolysis.
Properties
IUPAC Name |
tert-butyl N-(4-chloro-2-formyl-5-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(17)15-10-6-11(18-4)9(14)5-8(10)7-16/h5-7H,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHFLREQOGOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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